molecular formula C20H24ClNO3 B2530749 Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2453296-64-3

Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2530749
CAS No.: 2453296-64-3
M. Wt: 361.87
InChI Key: PCIOCMQORLQMAA-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H24ClNO3 and its molecular weight is 361.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored various synthesis methods and chemical reactions involving pyrrolidine derivatives, which are structurally related to Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride. For instance, the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents demonstrates the potential of pyrrolidine derivatives in drug design and synthesis (Kandinska, Kozekov, & Palamareva, 2006). Additionally, the reaction of methyl pyrrole-2-carboxylate with epoxides to yield various carboxylic acids underlines the chemical versatility and potential applications in synthesizing complex molecules (Irwin & Wheeler, 1972).

Pharmacological Profiles

The pharmacological profile of pyrrolidine derivatives has been a subject of interest in medicinal chemistry. For example, the reaction between specific pyrrolidine hydrochlorides and methyl 2-methoxyglicolate led to compounds that were further modified to study their analgesic, antiinflammatory, and neuropsychobehavioural effects, indicating the potential of these derivatives in developing new therapeutic agents (Massa et al., 1989).

Asymmetric Synthesis and Chiral Auxiliaries

Pyrrolidine derivatives have also been employed as chiral auxiliaries in asymmetric synthesis, providing a pathway to obtain enantiomerically pure compounds. This application is crucial in the synthesis of drugs and other active molecules, where the stereochemistry can significantly affect the biological activity (Ito, Katsuki, & Yamaguchi, 1984).

Crystal Structure Determination

The determination of crystal structures of pyrrolidine derivatives using synchrotron X-ray powder diffraction data showcases the importance of these compounds in understanding molecular interactions and stability, which is vital for the development of new materials and pharmaceuticals (Silva et al., 2012).

Novel Methodologies in Organic Synthesis

Research has led to the development of novel methodologies utilizing pyrrolidine derivatives for synthesizing a wide array of structurally diverse and complex molecules. This includes the use of specific pyrrolidine derivatives in reactions that enable the construction of carbapenams, highlighting the versatility and utility of these compounds in organic synthesis (Herdewijn, Claes, & Vanderhaeghe, 1982).

Future Directions

The future directions in the research and development of this compound could involve exploring its potential applications in drug development, particularly in the field of neuropharmacology. Further studies could also focus on synthesizing new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKHDFQFXLSYOR-URBRKQAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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